molecular formula C40H56O B151641 15,15'-Epoxy-beta,beta-carotene CAS No. 132541-62-9

15,15'-Epoxy-beta,beta-carotene

Cat. No. B151641
M. Wt: 552.9 g/mol
InChI Key: AULCUSCIZQQSMU-WDJSDFAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

'15,15'-Epoxy-beta,beta-carotene', also known as epoxy-xanthophylls, is a carotenoid compound found in various plants, algae, and bacteria. It is a highly potent antioxidant that has been shown to have numerous health benefits.

Scientific Research Applications

Antioxidant Properties and Radical Trapping

  • 15,15'-Epoxy-beta,beta-carotene, formed through peroxyl radical oxidation of beta-carotene, may contribute to its antioxidant action in biological systems. This compound, alongside other epoxides and polar products, results from radical addition and peroxide bond scission processes. The presence and behavior of these epoxides could partly account for the antioxidant properties of beta-carotene (Kennedy & Liebler, 1991).

Role in Vitamin A Formation

  • Beta,beta-carotene 15,15'-dioxygenase, an enzyme key to the metabolism of beta-carotene to vitamin A, cleaves beta,beta-carotene into two molecules of retinal. This enzyme, evolutionarily conserved, is expressed in various tissues like duodenal villi, liver, and lung. Its activity underlines the importance of 15,15'-Epoxy-beta,beta-carotene in vitamin A biosynthesis (Wyss et al., 2001).

Biochemical Characterization

  • The biochemical properties of purified recombinant enzymes like beta-Carotene 15,15'-monooxygenase (BCO) provide insights into the substrate specificity for carotenoid cleavage. This understanding is crucial for comprehending the metabolism of compounds like 15,15'-Epoxy-beta,beta-carotene and their role in the biosynthesis of vitamin A (Lindqvist & Andersson, 2002).

Molecular and Dietary Regulation

  • The regulation of enzymes like beta,beta-Carotene 15,15'-monooxygenase-1 (BCMO1) by dietary components and genetic variations impacts the conversion and absorption of pro-vitamin A carotenoids. This highlights the significance of understanding molecular pathways involving compounds like 15,15'-Epoxy-beta,beta-carotene in nutrient metabolism (Lietz, Lange, & Rimbach, 2010).

properties

CAS RN

132541-62-9

Product Name

15,15'-Epoxy-beta,beta-carotene

Molecular Formula

C40H56O

Molecular Weight

552.9 g/mol

IUPAC Name

2,3-bis[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]oxirane

InChI

InChI=1S/C40H56O/c1-29(21-23-35-33(5)19-13-25-39(35,7)8)15-11-17-31(3)27-37-38(41-37)28-32(4)18-12-16-30(2)22-24-36-34(6)20-14-26-40(36,9)10/h11-12,15-18,21-24,27-28,37-38H,13-14,19-20,25-26H2,1-10H3/b17-11+,18-12+,23-21+,24-22+,29-15+,30-16+,31-27+,32-28+

InChI Key

AULCUSCIZQQSMU-WDJSDFAOSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C2OC2/C=C(/C=C/C=C(/C=C/C3=C(CCCC3(C)C)C)\C)\C)/C)/C

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC2C(O2)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)C)C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC2C(O2)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)C)C

synonyms

15,15'-epoxy-beta,beta-carotene
15-EBBCT

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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